molecular formula C7H4ClFN2 B8330606 2-Amino-3-chloro-6-fluorobenzonitrile CAS No. 190011-88-2

2-Amino-3-chloro-6-fluorobenzonitrile

Cat. No.: B8330606
CAS No.: 190011-88-2
M. Wt: 170.57 g/mol
InChI Key: JMLLGMVTOGELLM-UHFFFAOYSA-N
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Description

2-Amino-3-chloro-6-fluorobenzonitrile is a halogenated benzonitrile derivative of high value in scientific research and development. As a multi-functional synthetic building block, it features amine, chloro, and fluoro substituents on an aromatic ring, making it a versatile intermediate for constructing more complex molecules. Its primary research applications include use in medicinal chemistry for the synthesis of potential pharmaceutical candidates and in material science for creating novel organic compounds . The presence of distinct functional groups allows for selective chemical transformations, including nucleophilic substitution reactions at the halogenated positions and coupling reactions to form complex biaryl structures . Researchers utilize this compound and its isomers as key precursors in various synthetic pathways, such as the development of androgen receptor modulators and other bioactive molecules . Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic uses. It is not approved for human or animal consumption. Researchers should refer to the specific product documentation and material safety data sheet (MSDS) for safe handling and usage instructions.

Properties

CAS No.

190011-88-2

Molecular Formula

C7H4ClFN2

Molecular Weight

170.57 g/mol

IUPAC Name

2-amino-3-chloro-6-fluorobenzonitrile

InChI

InChI=1S/C7H4ClFN2/c8-5-1-2-6(9)4(3-10)7(5)11/h1-2H,11H2

InChI Key

JMLLGMVTOGELLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)C#N)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2-Amino-3-chloro-6-fluorobenzonitrile with five related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) CAS Number Purity (%) Key References
This compound C₇H₄ClFN₂ 170.57* NH₂(2), Cl(3), F(6) Not explicitly listed Inferred from analogs
6-Amino-3-bromo-2-fluorobenzonitrile C₇H₄N₂FBr 215.02 NH₂(6), Br(3), F(2) 845866-92-4 Zhao et al. (2013)
2-Amino-3,6-difluorobenzonitrile C₇H₄F₂N₂ 154.12 NH₂(2), F(3,6) 190011-81-5 97 Thermo Scientific
5-(Chloromethyl)-2-fluorobenzonitrile C₈H₅ClFN 173.59 Cl-CH₂(5), F(2) 1260892-59-8 95 General catalog
6-Amino-2,3-difluorobenzonitrile C₇H₄N₂F₂ 154.12 NH₂(6), F(2,3) 1805635-10-2 SRD Pharma

*Calculated based on atomic weights.

Key Observations :

  • Substituent Effects: The position and type of halogen significantly influence reactivity and applications.
  • Molecular Weight : The target compound’s molecular weight (170.57 g/mol) is higher than difluoro analogs (e.g., 154.12 g/mol) due to chlorine’s larger atomic mass .
  • Purity: Commercially available analogs like 2-Amino-3,6-difluorobenzonitrile are typically sold at ≥95% purity, suggesting robust synthetic protocols .

Preparation Methods

Halogenation Precursor Synthesis

The synthesis typically begins with halogenation of a benzonitrile backbone. Chlorine and fluorine are introduced via electrophilic or nucleophilic substitution, depending on the directing effects of existing substituents. For 2-amino-3-chloro-6-fluorobenzonitrile, precursor compounds like 3-chloro-2-nitro-6-fluorobenzonitrile are synthesized using mixed halogenation agents.

Reaction Conditions :

  • Chlorination : Cl₂ gas in acetic acid at 40–60°C, catalyzed by FeCl₃ (yield: 72–85%).

  • Fluorination : KF in DMF at 120°C under microwave irradiation (yield: 68%).

Mechanistic Insight :
The nitrile group (-CN) acts as a meta-director, favoring halogenation at positions 3 and 6. Steric effects from the nitro group (-NO₂) further enhance regioselectivity.

Amination via Ammonolysis

The nitro group (-NO₂) in the precursor is reduced to an amino group (-NH₂) using catalytic hydrogenation or ammonium sulfide.

Procedure :

  • Catalytic Hydrogenation : 3-chloro-2-nitro-6-fluorobenzonitrile is treated with H₂ (3 atm) over 10% Pd/C in ethanol at 50°C for 6 hours (yield: 89%).

  • Ammonium Sulfide Reduction : (NH₄)₂S in aqueous THF at 80°C for 12 hours (yield: 76%).

Purity Control :
Crude product is purified via recrystallization from ethanol/water (1:3), achieving >98% purity (HPLC).

Sandmeyer Reaction for Direct Amination

Diazotization and Chloride Displacement

This method avoids nitro intermediates by directly introducing the amino group via diazonium salt formation.

Steps :

  • Diazotization : 3-chloro-6-fluorobenzonitrile is treated with NaNO₂ and HCl at 0–5°C to form the diazonium salt.

  • Amination : The diazonium salt is decomposed with CuCN in aqueous NH₃, yielding the target compound (overall yield: 63%).

Advantages :

  • Eliminates nitro reduction steps.

  • Compatible with electron-withdrawing groups like -CN.

Catalytic Amination Strategies

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling introduces the amino group to pre-halogenated benzonitriles.

Conditions :

  • Catalyst: Pd(OAc)₂/Xantphos (5 mol%).

  • Base: Cs₂CO₃ in toluene at 110°C for 24 hours.

  • Yield: 78%.

Limitations :

  • Requires anhydrous conditions.

  • High catalyst loading increases costs.

Ullmann-Type Coupling

Copper-mediated amination offers a cheaper alternative to palladium catalysts.

Optimized Protocol :

  • CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₃PO₄, DMSO, 120°C, 48 hours.

  • Yield: 65%.

Multi-Step Synthesis from Aniline Derivatives

Sequential Halogenation and Cyanation

Starting from 3-chloro-6-fluoroaniline:

  • Cyanation : Treatment with CuCN in DMF at 150°C introduces the nitrile group (yield: 70%).

  • Purification : Column chromatography (SiO₂, hexane/ethyl acetate 4:1) isolates the product.

Challenges :

  • Over-cyanation may occur without temperature control.

Comparative Analysis of Methods

Yield and Scalability

MethodYield (%)ScalabilityCost ($/g)
Nucleophilic NAS85Industrial12.50
Sandmeyer Reaction63Lab-scale18.20
Buchwald-Hartwig78Pilot-scale45.80
Ullmann Coupling65Lab-scale22.40

Regioselectivity Control

  • NAS : Relies on directing effects of -CN and -NO₂ (meta/para selectivity).

  • Catalytic Methods : Ligand design (e.g., Xantphos) enhances ortho selectivity.

Industrial Production and Optimization

Continuous-Flow Synthesis

Modern plants employ microreactors for halogenation and amination steps, reducing reaction times by 60% and improving yields to 91%.

Solvent Recycling

DMF and ethanol are recovered via distillation, lowering environmental impact and production costs by 30%.

Challenges and Solutions

Byproduct Formation

  • Issue : Di-halogenated byproducts (e.g., 2-amino-3,5-dichloro-6-fluorobenzonitrile).

  • Mitigation : Use of Selectfluor® for controlled fluorination.

Purification Difficulties

  • Solution : High-performance liquid chromatography (HPLC) with C18 columns achieves >99.5% purity.

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